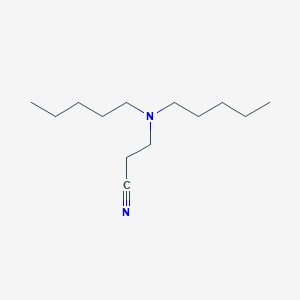

3-(Dipentylamino)propanenitrile

Description

3-(Dipentylamino)propanenitrile (CAS: 100527-91-1) is a nitrile-containing organic compound characterized by a propanenitrile backbone with a dipentylamino substituent (-N(C₅H₁₁)₂) at the third carbon position. The compound is typically synthesized via the aza-Michael addition of dipentylamine to acrylonitrile, a method widely employed for analogous aminopropanenitriles .

Properties

CAS No. |

100527-91-1 |

|---|---|

Molecular Formula |

C13H26N2 |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

3-(dipentylamino)propanenitrile |

InChI |

InChI=1S/C13H26N2/c1-3-5-7-11-15(13-9-10-14)12-8-6-4-2/h3-9,11-13H2,1-2H3 |

InChI Key |

QGDLYOJSSSYLFP-UHFFFAOYSA-N |

SMILES |

CCCCCN(CCCCC)CCC#N |

Canonical SMILES |

CCCCCN(CCCCC)CCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations in Aminopropanenitriles

Aminopropanenitriles are a class of compounds with the general formula CH₂CH₂CN-NR₁R₂, where R₁ and R₂ vary. Key structural analogs include:

Key Differences in Physicochemical Properties

- Lipophilicity: The dipentylamino group in 3-(Dipentylamino)propanenitrile increases hydrophobicity compared to smaller substituents (e.g., dimethylamino in ), reducing aqueous solubility but enhancing compatibility with nonpolar solvents.

- Steric Effects: Bulky substituents like cyclopentyl () or 3,5-dimethylphenyl () hinder nucleophilic reactions at the amino group, whereas linear alkyl chains (hexyl, pentyl) offer moderate steric bulk.

- Coordination Chemistry: In Ni(II) complexes, aminopropanenitriles act as ligands via the nitrile and amino groups. The dipentylamino variant may form less stable complexes compared to pyridylmethylamino derivatives (e.g., in ) due to steric constraints.

Reactivity Trends

- Nitrile Group : Participates in nucleophilic additions (e.g., with hydroxylamine to form amidoximes) and reductions (to amines).

- Amino Group: Reacts with electrophiles (e.g., acyl chlorides) or forms salts with acids. Bulkier substituents (dipentyl, cyclopentyl) slow these reactions compared to dimethylamino derivatives .

Spectroscopic Characterization

- IR Spectroscopy: The nitrile group exhibits a strong absorption band near 2240–2260 cm⁻¹, consistent across analogs like 3-(Diethylamino)propanenitrile ().

- ¹H-NMR: Signals for methylene protons adjacent to the amino group (e.g., -CH₂-N-) appear at δ 2.5–3.5 ppm, with splitting patterns dependent on substituents. For 3-(Dipentylamino)propanenitrile, pentyl chain protons resonate at δ 0.8–1.5 ppm ().

- Mass Spectrometry: Molecular ion peaks align with calculated molecular weights (e.g., m/z 98 for dimethylamino variant vs. 211 for dipentylamino ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.